(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Description
(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H12F3N3O4S and its molecular weight is 435.38. The purity is usually 95%.
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Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic organic molecule that combines multiple heterocyclic structures. Its unique architecture suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key functional groups:
- Furan Ring : Contributes to the compound's reactivity and potential interactions.
- Isoxazole Ring : Known for its biological activity, particularly in anti-inflammatory and antimicrobial properties.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
The molecular formula is C17H14F3N5O3, with a molecular weight of 393.32 g/mol.
Synthesis
The synthesis typically involves:
- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction.
- Attachment of the Furan Ring : Via coupling reactions such as Suzuki or Heck coupling.
- Introduction of the Trifluoromethyl Group : Using agents like trifluoromethyl iodide.
- Final Amidation : Involves reacting benzoyl chloride with the appropriate amine.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and furan rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of isoxazole showed effective inhibition against various bacterial strains, suggesting that our compound may possess similar qualities due to its structural components .
Anticancer Potential
Studies have shown that compounds with trifluoromethyl substitutions can enhance anticancer activity by modulating enzyme interactions involved in cancer cell proliferation. The presence of the isoxazole ring may further contribute to this effect by inhibiting specific pathways associated with tumor growth .
Neuroprotective Effects
Preliminary research indicates neuroprotective properties linked to compounds with similar structures, particularly those targeting monoamine oxidase (MAO) enzymes. The trifluoromethyl group may enhance binding affinity, potentially leading to improved outcomes in neurodegenerative conditions .
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with key enzymes such as MAO and cholinesterase, modulating their activity.
- Receptor Binding : The furan and isoxazole rings may facilitate hydrogen bonding and π-π interactions with protein targets, enhancing binding affinity.
Case Studies
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O4S/c20-19(21,22)11-3-1-5-15-16(11)23-18(30-15)28-10-8-25(9-10)17(26)12-7-14(29-24-12)13-4-2-6-27-13/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJMFLPBNCFLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CO3)OC4=NC5=C(C=CC=C5S4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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